molecular formula C9H12O4 B1201158 2-Hydroxybenzene-1,3,5-trimethanol CAS No. 2937-61-3

2-Hydroxybenzene-1,3,5-trimethanol

Cat. No. B1201158
CAS RN: 2937-61-3
M. Wt: 184.19 g/mol
InChI Key: LSYXXLMBRSSBGS-UHFFFAOYSA-N
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Description

2-Hydroxybenzene-1,3,5-trimethanol, also known as 2,4,6-tris(hydroxymethyl)phenol , is an organic compound. It is a derivative of phenol, where the phenol molecule is substituted with three hydroxymethyl groups .


Synthesis Analysis

The synthesis of 2-Hydroxybenzene-1,3,5-trimethanol involves the use of phenol and formaldehyde . It’s important to note that this compound can cause allergic reactions, as it is an allergen in resins based on phenol and formaldehyde .


Molecular Structure Analysis

The molecular formula of 2-Hydroxybenzene-1,3,5-trimethanol is C9H12O4 . The molecular structure is based on structures generated from information available in ECHA’s databases .


Physical And Chemical Properties Analysis

The melting point of 2-Hydroxybenzene-1,3,5-trimethanol is 70-75 °C . The predicted boiling point is 416.7±35.0 °C . The predicted density is 1.424±0.06 g/cm3 .

Safety And Hazards

2-Hydroxybenzene-1,3,5-trimethanol is classified as a hazardous substance based on the standardised system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation . It is an allergen in resins based on phenol and formaldehyde, and cross-reactivity is possible with other phenol-derivative molecules .

properties

IUPAC Name

2,4,6-tris(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-3-6-1-7(4-11)9(13)8(2-6)5-12/h1-2,10-13H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYXXLMBRSSBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)O)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183605
Record name 2,4,6-Trimethylol phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxybenzene-1,3,5-trimethanol

CAS RN

2937-61-3
Record name 2-Hydroxy-1,3,5-benzenetrimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2937-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethylol phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002937613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trimethylol phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxybenzene-1,3,5-trimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.020
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,6-TRIMETHYLOLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JW5B05026
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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